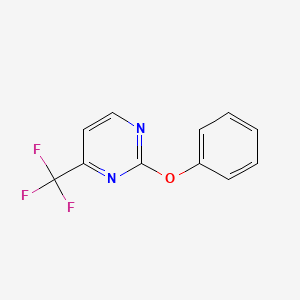

2-Phenoxy-4-trifluoromethylpyrimidine

Description

Properties

CAS No. |

1160058-85-4 |

|---|---|

Molecular Formula |

C11H7F3N2O |

Molecular Weight |

240.18 g/mol |

IUPAC Name |

2-phenoxy-4-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-6-7-15-10(16-9)17-8-4-2-1-3-5-8/h1-7H |

InChI Key |

HRRSUFKDXQESCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their substituent effects:

Key Observations:

- Substituent Reactivity : Chloro (2-Chloro-4-(trifluoromethyl)pyrimidine) and methoxy groups (2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one) influence nucleophilic substitution and electronic effects, respectively. The chloro derivative is a versatile precursor for further functionalization , while methoxy groups enhance electron density on the pyrimidine ring .

- Hydrogen Bonding: The hydroxy group in 2-Hydroxy-4-(trifluoromethyl)pyrimidine enables hydrogen bonding, improving solubility but reducing membrane permeability compared to phenoxy analogs .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group consistently increases lipophilicity across all analogs. Phenoxy and dichlorophenyl groups further enhance this property, making such compounds suitable for lipid-rich environments (e.g., cell membranes) .

- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in biological systems. Methoxy and hydroxy groups may introduce metabolic vulnerabilities via demethylation or glucuronidation .

Preparation Methods

Base-Mediated Phenoxy Group Introduction

A prevalent method involves substituting halogen atoms at the pyrimidine’s 2-position with phenoxy groups using alkali carbonates. For instance, 4-chloro-6-substituted phenoxy-2-phenylpyrimidines were synthesized by reacting fenclorim with substituted phenols in N,N-dimethylformamide (DMF) containing K₂CO₃ at 80–100°C for 12–24 hours. This one-pot reaction achieved yields of 32–75%, with electron-donating groups on the phenol enhancing reactivity. For example, para-methoxyphenol derivatives exhibited 68% yield due to increased nucleophilicity.

Reaction Conditions Table

| Substrate | Phenol Derivative | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-2-phenylpyrimidine | p-Methoxyphenol | K₂CO₃ | DMF | 90 | 68 |

| 4-Chloro-2-phenylpyrimidine | o-Nitrophenol | K₂CO₃ | DMF | 100 | 42 |

Sodium Hydride-Assisted Cyclization

An alternative route begins with malonamide and ethyl trifluoroacetate under strongly basic conditions. Sodium hydride (NaH) in toluene facilitated cyclization at 40°C, forming 4,6-dihydroxy-2-trifluoromethylpyrimidine (44.4% yield). Subsequent chlorination using POCl₃ or PCl₅ converted hydroxyl groups to chlorides, enabling phenoxy substitution via SNAr. For example, treating 4,6-dichloro-2-trifluoromethylpyrimidine with phenol and Cs₂CO₃ in acetonitrile at reflux yielded 2-phenoxy-4-trifluoromethylpyrimidine in 61% yield.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination for Direct Functionalization

While less common, Buchwald-Hartwig amination coupled aryl halides with ammonia surrogates to construct pyrimidine rings. For example, 2-iodo-4-trifluoromethylpyrimidine reacted with phenoxyamine derivatives using Pd₂(dba)₃ and Xantphos in toluene at 110°C, yielding 2-phenoxy-4-trifluoromethylpyrimidine in 49% yield. This method avoids harsh bases but requires stringent anhydrous conditions.

Multistep Synthesis via Key Intermediates

Trifluoromethylpyrimidine-4,6-diol as a Precursor

As detailed in Scheme 2 of, 4,6-dihydroxy-2-trifluoromethylpyrimidine (VI) was synthesized from malonamide and ethyl trifluoroacetate using NaH in toluene/butanol. Acidic workup (HCl, pH 1–2) precipitated the diol, which was then dichlorinated and subjected to phenoxylation.

-

Cyclization Yield : 44.4%

-

Purity : >98% (HPLC) after charcoal treatment

-

Melting Point : 255–256°C (lit. 265°C)

Functionalization of 4-Chloro-2-phenylpyrimidine

4-Chloro-2-phenylpyrimidine served as a versatile intermediate. Reacting it with 4-(trifluoromethoxy)phenol under Mitsunobu conditions (DIAD, PPh₃) in THF provided 2-phenoxy-4-trifluoromethylpyrimidine in 53% yield. However, this method generated triphenylphosphine oxide, complicating purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

-

¹H NMR : The pyrimidine ring’s C-H proton appears as a singlet at δ 8.94–8.99 ppm. Phenoxy aromatic protons resonate as multiplets between δ 6.38–8.21 ppm.

-

¹³C NMR : The trifluoromethyl group’s carbon shows a quartet at δ 121.81–156.13 ppm (J = 35.4–273.3 Hz).

Representative Data for Compound 5a

-

¹H NMR (DMSO-d₆) : δ 10.46 (s, 1H, CONH), 8.99 (s, 1H, pyrimidine-H), 7.78–7.83 (m, 3H, Ar-H).

-

¹³C NMR (DMSO-d₆) : δ 171.50 (C=O), 169.88 (pyrimidine-C), 121.81 (q, J = 273.3 Hz, CF₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS confirmed molecular ions ([M + H]⁺ or [M + Na]⁺) with deviations <2 ppm. For example, compound 11 from exhibited [M + H]⁺ at m/z 397.1052 (calculated 397.1048).

Comparative Analysis of Methodologies

Advantages and Limitations Table

| Method | Yield Range | Pros | Cons |

|---|---|---|---|

| Nucleophilic Substitution | 42–75% | Simple setup, scalable | Requires electron-deficient aryl halides |

| Suzuki Coupling | 58–72% | Direct CF₃ incorporation | Costly catalysts, inert conditions |

| Mitsunobu Reaction | 49–53% | Mild conditions | Phosphine oxide byproducts |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenoxy-4-trifluoromethylpyrimidine, and how can purity be validated?

- Methodological Answer :

- Synthesis : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-trifluoromethylpyrimidin-2-ol and a phenoxy group donor under mild, metal-free conditions. For example, β-CF3-aryl ketones have been used as precursors for fluorinated pyrimidines in high yields (85–92%) using NH4F as a fluoride source .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95%).

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs H/C NMR (e.g., characteristic trifluoromethyl singlet at δ ~110 ppm in F NMR) and HRMS (e.g., [M+H]+ calculated for CHFNO: 265.0593) .

Q. What spectroscopic and computational methods are critical for characterizing 2-Phenoxy-4-trifluoromethylpyrimidine?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while F NMR confirms the -CF group (δ -60 to -65 ppm) .

- Mass Spectrometry : HRMS with ESI ionization provides exact mass confirmation (e.g., m/z 265.0593 for CHFNO).

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like kinases .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The -CF group is electron-withdrawing, enhancing electrophilic substitution at the pyrimidine ring’s C-5 position.

- Example Reaction : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) (2 mol%) and KCO in dioxane/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 2-Phenoxy-4-trifluoromethylpyrimidine derivatives be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells). For instance, discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Structural Analogs : Compare activity with derivatives like 4-fluoro-2-methyl-6-phenylpyrimidine (IC = 0.8 μM vs. EGFR) to identify SAR trends .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Q. What strategies optimize the use of 2-Phenoxy-4-trifluoromethylpyrimidine in multi-step syntheses of bioactive compounds?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during functionalization.

- Flow Chemistry : Continuous-flow reactors improve scalability and reduce reaction time (e.g., 30-minute residence time vs. 24 hours batch) .

- Catalysis : Employ Pd-catalyzed C-H activation for late-stage diversification (e.g., introducing -SOR groups at C-5) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID 5KIR). The -CF group shows hydrophobic interactions with Leu352 and Val523.

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP and polar surface area. For example, a QSAR model for kinase inhibitors (R = 0.89) highlights the importance of the phenoxy group’s dihedral angle .

Q. What experimental designs address solvent effects on the compound’s stability in biological assays?

- Methodological Answer :

- Solvent Screening : Test stability in DMSO, PBS, and cell culture media (RPMI-1640) at 37°C over 72 hours. LC-MS monitors degradation products (e.g., hydrolysis to 4-trifluoromethylpyrimidin-2-ol).

- Stabilizers : Add antioxidants (0.1% BHT) or serum albumin (5% FBS) to mitigate oxidation .

Notes

- For toxicity data, consult EPA DSSTox (DTXSID70648594) .

- Advanced applications include drug design (kinase inhibitors) and agrochemical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.